molecular formula C11H15N5 B13899935 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine

1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B13899935
M. Wt: 217.27 g/mol
InChI Key: YCLKYWUPWKJQFW-UHFFFAOYSA-N
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Description

1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a triazole ring substituted with a methyl group and an ethanamine chain linked to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution with Methyl Group: The triazole ring is then methylated using a methylating agent such as methyl iodide.

    Attachment of Ethanamine Chain: The ethanamine chain is introduced through a nucleophilic substitution reaction, where the triazole ring is reacted with an appropriate bromoethane derivative.

    Linking to Pyridine Ring: Finally, the pyridine ring is attached to the ethanamine chain through a reductive amination reaction involving pyridine-2-carboxaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazole derivatives or pyridine derivatives.

Scientific Research Applications

1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
  • 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
  • 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylethyl)ethanamine

Uniqueness

1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C11H15N5/c1-9(11-15-14-8-16(11)2)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,7H2,1-2H3

InChI Key

YCLKYWUPWKJQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)NCC2=CC=CC=N2

Origin of Product

United States

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